![molecular formula C18H21NOS B2419873 N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 1396714-54-7](/img/structure/B2419873.png)
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide
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Description
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide, also known as CTET, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CTET belongs to the class of cyclopropyl amides, which have shown promising results in various preclinical studies.
Scientific Research Applications
Organic Synthesis Methodologies
Research into the development of novel synthetic methodologies often highlights compounds similar to N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide. For instance, Spitzner and Swoboda (1986) discussed the preparation of ethyl cyclopropylidene acetate and analogs through an acid-catalyzed Wittig reaction, utilized as equivalents of senecioic acid esters in aprotic double Michael reactions to yield spirocyclopropyl substituted bicyclo[2.2.2]octanes, showcasing the potential for creating complex organic structures (Spitzner & Swoboda, 1986).
Antitumor Activity Evaluations
Shams et al. (2010) conducted a study on the antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from similar structures, highlighting the significance of such compounds in medicinal chemistry. Their work suggests that these compounds, through diverse synthetic routes, could inhibit tumor growth across various cancer cell lines, indicating the potential therapeutic applications of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide and its analogs (Shams et al., 2010).
Chemoselective Acetylation
Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for synthesizing antimalarial drugs. Their research underscores the broader implications of utilizing compounds like N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide in the synthesis of biologically active molecules (Magadum & Yadav, 2018).
Cyclopropanation for Medicinal Chemistry
Cyclopropanation reactions form a core part of synthesizing compounds with potential medicinal applications. For instance, research by Kazuta, Matsuda, and Shuto (2002) on the synthesis of conformationally restricted analogues of histamine demonstrates the utility of cyclopropane-containing compounds in developing bioactive molecules. Such studies provide a foundation for exploring the applications of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide in designing drugs with specific conformational properties (Kazuta, Matsuda, & Shuto, 2002).
properties
IUPAC Name |
N-cyclopropyl-2-(3-methylphenyl)-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-14-4-2-5-15(12-14)13-18(20)19(16-7-8-16)10-9-17-6-3-11-21-17/h2-6,11-12,16H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANCBLOKZSXLNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N(CCC2=CC=CS2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide |
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